EUK 124

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

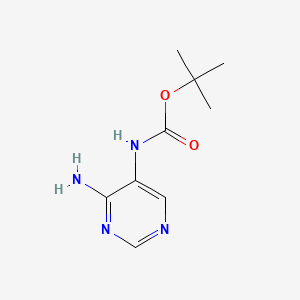

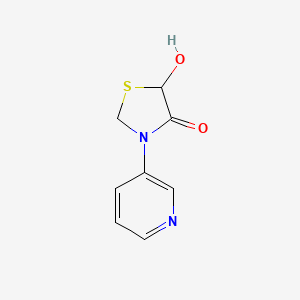

EUK 124 is a synthetic SOD (Superoxide Dismutase) mimetic . It is a structural analog of EUK 8 and EUK 134, but with significantly reduced activity . This compound and EUK 8 inhibit superoxide-mediated reduction of an electron acceptor .

Synthesis Analysis

EUK-124 is synthesized by reacting salicylaldehyde and ethylene-diamine in the presence of manganese (III) acetate. The resulting product is purified by recrystallization.

Molecular Structure Analysis

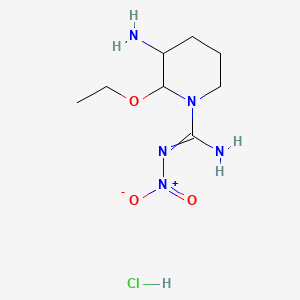

The molecular formula of this compound is C20H22ClMnN2O6 . Its formal name is (SP-5-13)-chloro [[2,2’-[1,2-ethanediylbis [(nitrilo-κN)methylidyne]]bis[3,5-dimethoxyphenolato-κO]] (2-)]-manganese .

Physical And Chemical Properties Analysis

This compound is a red-orange crystalline substance. It is soluble in water and other polar solvents. It has a molecular weight of 476.8 g/mol . It is stable under normal storage conditions and is not affected by light or heat.

Scientific Research Applications

1. Luminescent Probes for Sensing Ions and Molecules

A study by Xu and Yan (2015) demonstrated the use of Eu(III)-functionalized MIL-124 (Eu(3+)@MIL-124) as a fluorescent probe. This compound, developed from a layerlike MOF (MIL-124), is characterized by excellent luminescence and stability in water and organic solvents. It can selectively and sensitively detect ions like Fe(3+) and Fe(2+), and organic small molecules like acetone, thanks to its robust framework.

2. Protective Effects in Radiation-Induced DNA Damage

Langan et al. (2006) explored the protective and mitigating effects of Eukarion-189 (EUK-189) on DNA damage in rat lungs following irradiation. Their research found that EUK-189, administered after radiation exposure, effectively reduces micronucleus formation in lung fibroblasts, suggesting its potential in managing radiation-induced DNA damage (Langan et al., 2006).

3. End-User Application Effectiveness in Computing

Amoroso and Cheney (1991) conducted exploratory research to develop a causal model for end-user application effectiveness. Their study in large organizations reveals how motivation and organizational support influence application utilization and end-user satisfaction (Amoroso & Cheney, 1991).

4. Redox Biology and Medicine Insights

A consortium of researchers under COST Action BM1203 (EU-ROS) contributed significantly to understanding redox biology and medicine. The study highlights the need for synergistic approaches combining diverse disciplines to advance knowledge in redox-associated disease progression and therapy (Egea et al., 2017).

5. Software Development and Work Practice

Research by de la Flor and Jirotka (2009) discussed how scientific software development within grid infrastructures facilitates end-user development (EUD), emphasizing the need for scientists to control code for experimental workflows and computational models (de la Flor & Jirotka, 2009).

6. Computational Identification of Replication Sites in Eukaryotes

Dao et al. (2020) developed iORI-Euk, an integrated predictor for identifying origins of replication sites (ORIs) in multiple eukaryotes. Accurate identification of ORIs is crucial for understanding the DNA replication process and has implications for drug development (Dao et al., 2020).

7. Cosmology and Fundamental Physics

The Euclid satellite mission, aimed at understanding the universe's accelerated expansion, also contributes significantly to various scientific domains, from cosmology to galaxy evolution and planetary research (Amendola et al., 2016).

8. Synthetic SOD/Catalase Mimetic in Neuroprotection

The study of EUK-134, a synthetic superoxide dismutase/catalase mimetic, revealed its effectiveness in reducing oxidative stress and attenuating neuropathology induced by kainate in the rat limbic system. This suggests its potential use in preventing excitotoxic neuronal injury (Rong et al., 1999).

Mechanism of Action

Target of Action

EUK 124 is a synthetic superoxide dismutase (SOD) mimetic . SOD is an enzyme that plays a crucial role in the defense against reactive oxygen species (ROS), particularly superoxide radicals. These radicals can cause oxidative stress, leading to cell damage. By mimicking SOD, this compound targets these harmful radicals, neutralizing them and reducing oxidative stress .

Mode of Action

This compound, like its structural analogs EUK 8 and EUK 134, inhibits the superoxide-mediated reduction of an electron acceptor . This is a key aspect of its SOD mimetic activity. This compound has significantly reduced activity compared to euk 8 and euk 134 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress pathway. By mimicking SOD, this compound scavenges superoxide radicals, preventing them from causing oxidative damage . This can have downstream effects on various cellular processes, including inflammation, apoptosis, and cell signaling.

Pharmacokinetics

It is soluble in DMSO at 20 mg/ml, in ethanol at 1 mg/ml, and in PBS (pH 7.2) at 0.2 mg/ml . These solubility properties can impact its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress. By scavenging superoxide radicals, it prevents these reactive species from causing cellular damage . This can potentially protect cells from various forms of oxidative damage, including DNA damage, lipid peroxidation, and protein oxidation.

Action Environment

The action of this compound can be influenced by various environmental factors For instance, the presence of other antioxidants can potentially enhance its effectiveness Additionally, factors that increase the production of superoxide radicals, such as exposure to radiation or certain toxins, could potentially increase the demand for this compound’s antioxidant action.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

EUK 124 plays a role in biochemical reactions as it inhibits superoxide-mediated reduction of an electron acceptor . This is a characteristic of superoxide dismutase (SOD) mimetic activity .

Cellular Effects

As a SOD mimetic, it may influence cell function by mitigating oxidative stress .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the reduction of an electron acceptor, a process mediated by superoxide . This suggests that this compound may interact with biomolecules involved in redox reactions .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of this compound in animal models .

Metabolic Pathways

This compound is likely involved in metabolic pathways related to oxidative stress and redox reactions .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of EUK 124 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dimethoxy-5-methyl-1,4-benzoquinone", "2,3-dimethoxyphenethylamine", "4-tert-butylbenzyl alcohol", "triethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water", "ethyl acetate", "hexane" ], "Reaction": [ "The synthesis of EUK 124 begins with the reaction of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with 2,3-dimethoxyphenethylamine in the presence of triethylamine to form a Schiff base.", "The Schiff base is then reduced with sodium borohydride to form the corresponding amine.", "The amine is then protected with acetic anhydride to form an acetamide.", "The acetamide is then deprotected with hydrochloric acid to yield the free amine.", "The free amine is then reacted with 4-tert-butylbenzyl alcohol in the presence of sodium hydroxide to form the corresponding benzyl ether.", "The benzyl ether is then oxidized with 2,3-dimethoxy-5-methyl-1,4-benzoquinone in the presence of hydrochloric acid to form the desired EUK 124 product.", "The EUK 124 product is then extracted with ethyl acetate and purified by column chromatography using a mixture of ethyl acetate and hexane as eluent." ] } | |

CAS No. |

186299-35-4 |

Molecular Formula |

C20H22ClMnN2O6 |

Molecular Weight |

476.8 |

InChI Key |

CZWTULNLOQLTRE-AIMLMLFYSA-K |

Appearance |

Assay:≥95%A crystalline solid |

Synonyms |

EUK 124 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal](/img/structure/B574784.png)

![[(2R)-4-methylpiperazin-2-yl]methanol](/img/structure/B574786.png)